N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis . Some benzothiazole derivatives have also been evaluated for anti-inflammatory activity .
Synthesis Analysis
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involves various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition
A study by Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on the metabolic stability of these compounds. The research highlighted the importance of benzothiazole derivatives in improving metabolic stability, which is crucial for the efficacy of PI3Kα and mTOR inhibitors in vitro and in vivo. These findings underscore the compound's relevance in cancer research and therapy development Stec et al., 2011.
ACAT-1 Inhibition for Treating Incurable Diseases
Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which is significant for treating diseases involving ACAT-1 overexpression. This research provides insights into the therapeutic applications of benzothiazoline acetamide derivatives in treating diseases related to cholesterol metabolism Shibuya et al., 2018.
Novel H3 Receptor Antagonist
Medhurst et al. (2007) discussed GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, highlighting its potential in treating Alzheimer's disease and other cognitive disorders. The compound's ability to bind to histamine H3 receptors in the Alzheimer's disease brain and improve cognitive performance in preclinical models is particularly noteworthy Medhurst et al., 2007.
Antimicrobial Activity
The synthesis and evaluation of novel sulfonamide derivatives, as studied by Fahim et al. (2019), demonstrated good antimicrobial activity. These findings are relevant for developing new antimicrobial agents, highlighting the compound's potential in addressing resistance issues Fahim et al., 2019.
Synthesis of Heterocycles for Insecticidal Use
Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis. This research indicates the potential agricultural applications of such compounds in pest management Fadda et al., 2017.
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target is believed to result in potent anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . This disruption leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis, specifically targeting the enzyme DprE1 . The inhibition of DprE1 disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death and demonstrating anti-tubercular activity .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-15(27)24-22-21(23-25-18-9-5-6-10-19(18)28-23)17-11-12-26(14-20(17)29-22)13-16-7-3-2-4-8-16;/h2-10H,11-14H2,1H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJGWFYIOAMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.